molecular formula C10H17BrN2S B2582196 4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide CAS No. 2060063-11-6

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide

Cat. No. B2582196
CAS RN: 2060063-11-6
M. Wt: 277.22
InChI Key: DFYSFNXRZHDWTQ-UHFFFAOYSA-N
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Description

“4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide” is a chemical compound with the CAS Number: 2230807-85-7 . It has a molecular weight of 237.16 . The compound is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2S.BrH/c1-3-5(2)6-4-10-7(8)9-6;/h4-5H,3H2,1-2H3,(H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.16 . It appears as a powder and is stored at room temperature .

Scientific Research Applications

CO2 Capture

One application in the realm of environmental science is CO2 capture using task-specific ionic liquids. An example includes the development of new room temperature ionic liquids that can reversibly sequester CO2 as a carbamate salt, demonstrating an efficiency comparable to commercial amine sequestering agents, with advantages like non-volatility and water independence for operation (Bates et al., 2002).

Chiral Crystals Synthesis

In the field of material science, certain thiazole derivatives have been synthesized to investigate chiral symmetry breaking in the solid state, showing that these molecules can form left- or right-handed helical assemblies, which are important for applications in optoelectronics and pharmaceuticals (Hu & Cao, 2011).

Antitumor Activity

Several thiazole derivatives have been synthesized and evaluated for their antitumor activities. For instance, specific compounds have been shown to possess significant inhibitory effects against cancer cell lines, indicating their potential use in developing new anticancer therapies (叶姣 et al., 2015).

Corrosion Inhibition

Research has also explored the use of thiazoles as corrosion inhibitors for metals, demonstrating that thiazole compounds can significantly reduce corrosion in metals like copper, which has implications for extending the life of metal components in various industrial applications (Farahati et al., 2019).

Structural and Synthetic Chemistry

The structural analysis and synthesis of novel thiazole derivatives have been a significant area of research, with studies detailing methods to synthesize these compounds and elucidate their structures, which is crucial for the development of new materials and pharmaceuticals. Examples include the synthesis of thiazole and thiadiazole derivatives with potential anticancer properties (Gomha et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-butan-2-yl-N-cyclopropyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.BrH/c1-3-7(2)9-6-13-10(12-9)11-8-4-5-8;/h6-8H,3-5H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYSFNXRZHDWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CSC(=N1)NC2CC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide

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